![molecular formula C17H12F3N3O3 B2922671 3-(2-(3-Trifluoromethylphenoxy)acetylhydrazidyl)-2-oxoindoline CAS No. 1024552-90-6](/img/structure/B2922671.png)
3-(2-(3-Trifluoromethylphenoxy)acetylhydrazidyl)-2-oxoindoline
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Overview
Description
The compound “3-(2-(3-Trifluoromethylphenoxy)acetylhydrazidyl)-2-oxoindoline” is a chemical compound with a molecular weight of 234.18 . Its IUPAC name is 2-[3-(trifluoromethyl)phenoxy]acetohydrazide .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H9F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)16-5-8(15)14-13/h1-4H,5,13H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 234.18 . Other specific physical and chemical properties are not found in the search results.Scientific Research Applications
Anticancer Activity and Apoptosis Induction
A study conducted by El-Sharief et al. (2019) focuses on the design, synthesis, and biological evaluation of novel indole derivatives, including 2-oxoindoline compounds, as potent anticancer agents and apoptosis inducers. These compounds exhibited broad-spectrum anticancer activity against multiple cancer cell lines, with certain derivatives showing significant efficacy in inducing apoptosis in cancer cells. Molecular docking studies were also performed to understand the binding interactions of these compounds with their targets, providing insights into their mechanism of action (El-Sharief et al., 2019).
Synthesis and Properties of Amino Acid Derivatives
Research by Altukhov (2014) explored the synthesis and properties of N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, highlighting the prospective search for biologically active compounds among 2-oxoindoline derivatives. This study underlines the significance of 2-oxoindoline and its derivatives in the development of active and harmless medicines, with a particular focus on nootropic activity (Altukhov, 2014).
Catalytic Applications and Chemical Synthesis
A study by Sadhukhan et al. (2011) explored the synthesis of nickel(II)-hydrazone complexes involving acetyl hydrazone Schiff bases, reacting with Ni(OOCCF(3))2·xH(2)O to yield complexes with distorted octahedral geometry. These complexes demonstrated efficient catalysis in the epoxidation of alkenes, showcasing the utility of 2-oxoindoline derivatives in catalytic processes and their potential in green chemistry applications (Sadhukhan et al., 2011).
HIV-1 Reverse Transcriptase Inhibitors
Research by Boechat et al. (2007) highlighted the design, synthesis, and biological evaluation of new 3-hydroxy-2-oxo-3-trifluoromethylindoles as potential inhibitors of HIV-1 reverse transcriptase. These compounds, containing trifluoromethyl groups similar to those in commercially available drugs, showed significant activity in RNA-dependent DNA-polymerase assays, suggesting their potential as non-nucleoside reverse transcriptase inhibitors in anti-HIV chemotherapy (Boechat et al., 2007).
Homogeneous Liquid-Liquid Extraction
A study on the use of choline bis(trifluoromethylsulfonyl)imide for the extraction of neodymium(III), in combination with choline hexafluoroacetylacetonate, showcases the application of 2-oxoindoline derivatives in novel extraction techniques. This research demonstrates the potential of these compounds in the development of green chemistry solutions and recyclable catalysts for various chemical transformations (Onghena et al., 2014).
Mechanism of Action
Target of Action
Compounds containing a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals .
Mode of Action
The trifluoromethyl group is known to interact with carbon-centered radical intermediates . This interaction could potentially alter the function of the target molecule, leading to changes in cellular processes.
Biochemical Pathways
The trifluoromethyl group has been associated with various biochemical pathways in pharmaceuticals
Pharmacokinetics
The trifluoromethyl group, however, is known to improve the physicochemical and pharmacological properties of drug molecules , which could potentially enhance the bioavailability of this compound.
Result of Action
Compounds containing a trifluoromethyl group have been associated with various pharmacological activities .
properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3/c18-17(19,20)10-4-3-5-11(8-10)26-9-14(24)22-23-15-12-6-1-2-7-13(12)21-16(15)25/h1-8,21,25H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHDLLPLJPVTNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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